Benz(a)anthracene-2,3,4-triol, 3,4-dihydro-
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Overview
Description
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic matter and is often found in tobacco smoke and other environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- typically involves the reduction of benz(a)anthracene followed by hydroxylation. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Hydroxylation is then carried out using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in research laboratories using the aforementioned synthetic routes.
Types of Reactions:
Oxidation: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced further to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic properties, contributing to cancer research.
Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry
Mechanism of Action
The biological activity of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is primarily due to its ability to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other reactive species .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (Benz(b)anthracene): Another PAH with a similar structure but different biological activity.
Benzo(a)pyrene: A well-known carcinogenic PAH with a similar structure but higher toxicity
Uniqueness: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is unique due to its specific hydroxylation pattern and the presence of the dihydro moiety, which significantly influences its chemical reactivity and biological activity. This compound’s ability to form specific reactive intermediates and its interactions with biological macromolecules make it a valuable subject of study in various scientific fields .
Properties
CAS No. |
79146-82-0 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,4-dihydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,17-21H |
InChI Key |
FGUZTTXBDCCSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C(C4O)O)O |
Origin of Product |
United States |
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